

# Spectroscopic analysis of Phenylpropionic acid (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Phenylpropionic Acid

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## Spectroscopic Analysis of Phenylpropionic Acid: A Technical Guide

This guide provides an in-depth analysis of **Phenylpropionic acid** ( $C_9H_8O_2$ ) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who utilize these methods for molecular structure elucidation and characterization.

**Phenylpropionic acid** is an organic compound featuring a benzene ring attached to a propynoic acid moiety.<sup>[1]</sup> Its rigid structure and combination of aromatic, alkyne, and carboxylic acid functional groups give rise to a distinct spectroscopic fingerprint, which will be detailed in the following sections.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **Phenylpropionic acid**, both  $^1H$  and  $^{13}C$  NMR provide critical data for structural confirmation.

### $^1H$ NMR Spectroscopy Data

The  $^1H$  NMR spectrum of **Phenylpropionic acid** is characterized by signals in the aromatic region. The acidic proton of the carboxyl group is often broad and may not be observed

depending on the solvent and concentration.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.60	Doublet (d)	7.3	2H, Ortho-protons (Ar-H)
7.43	Triplet (t)	8.0	1H, Para-proton (Ar-H)
7.36	Triplet (t)	5.1	2H, Meta-protons (Ar-H)

Data obtained in CDCl<sub>3</sub> at 400 MHz.[\[2\]](#)

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The spectrum confirms the presence of the carboxylic acid, the alkyne, and the phenyl group carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
153.24	Carboxylic Acid (-COOH)
131.77	Aromatic Carbons (Ar-C)
130.02	Aromatic Carbons (Ar-C)
128.21	Aromatic Carbons (Ar-C)
118.26	Aromatic Carbon (ipso, C-Ar)
84.05	Alkyne Carbon (-C $\equiv$ )
81.41	Alkyne Carbon (-C $\equiv$ )

Data obtained in CDCl<sub>3</sub> at 400 MHz.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4] The spectrum of **Phenylpropionic acid** clearly indicates the presence of the carboxylic acid, the carbon-carbon triple bond, and the aromatic ring.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2250	Sharp	C≡C stretch (Alkyne)
~1700	Strong	C=O stretch (Carboxylic Acid)
1600, 1500	Medium	C=C stretch (Aromatic Ring)
~3050	Weak	=C-H stretch (Aromatic sp <sup>2</sup> C-H)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula.[5] The electron ionization (EI) mass spectrum of **Phenylpropionic acid** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
146	100	[M] <sup>+</sup> , Molecular Ion
102	High	[M-CO <sub>2</sub> ] <sup>+</sup> or [M-COOH+H] <sup>+</sup>
76	Moderate	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

The molecular weight of **Phenylpropionic acid** is 146.14 g/mol.[1][6] The base peak in the GC-MS is often the molecular ion at m/z 146.[2]

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-25 mg of **Phenylpropionic acid** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a small vial.[\[7\]](#)
- Transfer: Using a glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[\[7\]](#)
- Standard: If a chemical shift reference is needed, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent signal.[\[8\]](#)
- Acquisition: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- Data Collection: Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse. For  $^{13}\text{C}$  NMR, a greater number of scans is required due to the low natural abundance of the isotope.[\[9\]](#)[\[10\]](#)
- Processing: Perform a Fourier transform on the FID to generate the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

## IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Thin Solid Film): Dissolve a small amount (~50 mg) of **Phenylpropionic acid** in a few drops of a volatile solvent like methylene chloride or acetone.[\[11\]](#)
- Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[\[11\]](#)
- Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[11\]](#)

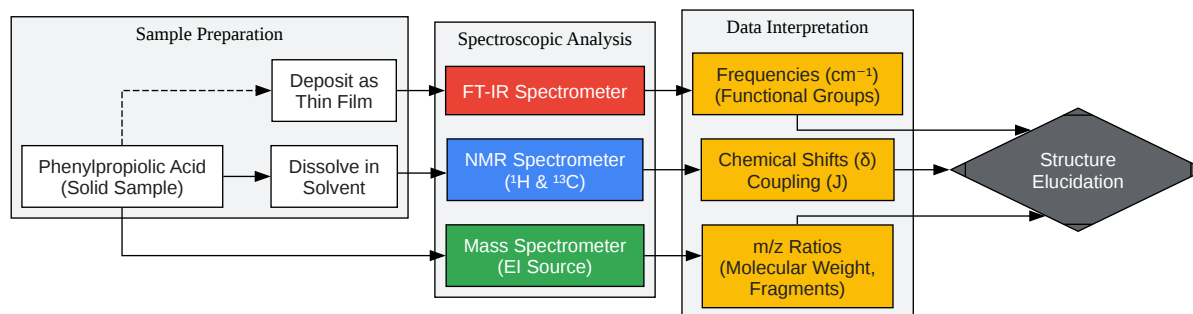
- Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the infrared spectrum of the sample. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).[\[12\]](#)

## Mass Spectrometry Sample Preparation and Acquisition (EI)

- Sample Introduction: For a volatile solid like **Phenylpropionic acid**, a direct insertion probe or a gas chromatograph (GC) inlet can be used. The sample is introduced into the high-vacuum source of the mass spectrometer.[\[5\]](#)
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, or molecular ion ( $[\text{M}]^+$ ).[\[13\]](#)
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions and neutral species.[\[5\]](#)
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ( $m/z$ ) ratio.[\[13\]](#)
- Detection: A detector measures the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus  $m/z$ .[\[13\]](#)

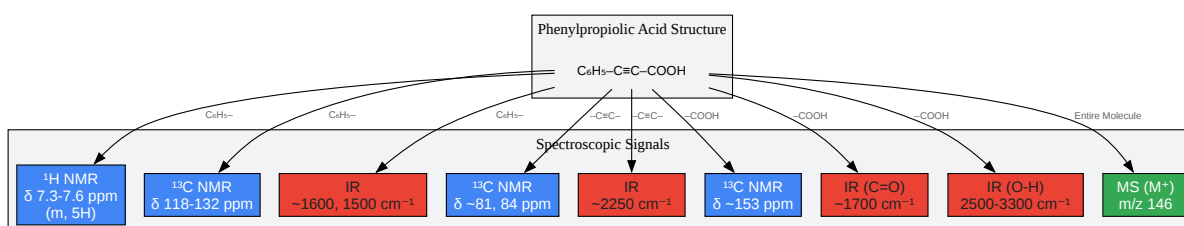
## Visualization of Analytical Workflow and Correlations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Phenylpropionic acid** and the correlation between its structure and the resulting spectral data.



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Caption: Experimental workflow for the spectroscopic analysis of **Phenylpropionic acid**.



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Caption: Correlation between molecular structure and key spectroscopic signals.

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